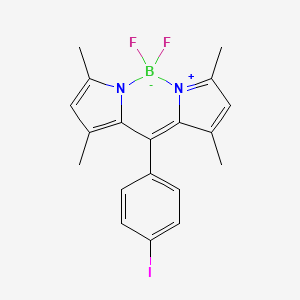

4,4-二氟-8-(4-碘苯基)-1,3,5,7-四甲基-4-硼-3a,4a-二氮杂-间苯并咔唑

描述

Synthesis Analysis

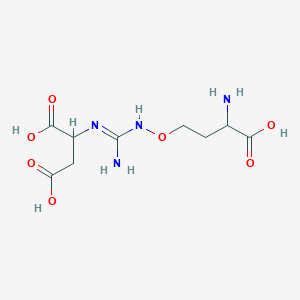

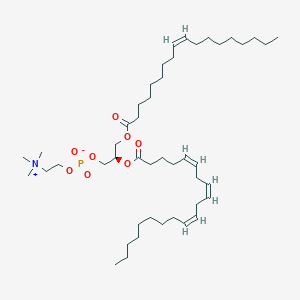

BODIPY derivatives, including 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene, are synthesized through a series of reactions starting from dipyrromethane precursors. This process often involves the introduction of fluorine atoms and the formation of the boron-dipyrromethene core, followed by further functionalization to add specific substituents like the 4-iodophenyl group. The synthesis process emphasizes the introduction of functional groups that affect the dye's optical properties and solubility (Chen et al., 2000).

Molecular Structure Analysis

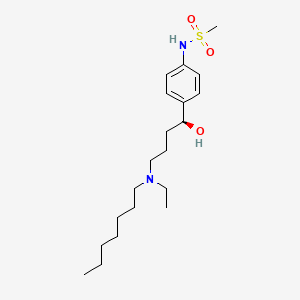

The crystal structure and molecular geometry of BODIPY derivatives are crucial in determining their photophysical properties. For instance, the X-ray crystal structure of unsubstituted BODIPY shows a compact, planar structure that is pivotal for its fluorescence characteristics. The presence of substituents like the 4-iodophenyl group in our compound of interest would likely influence the molecule's electronic environment and steric hindrance, impacting its optical properties (Tram et al., 2009).

Chemical Reactions and Properties

BODIPY dyes, including the specific derivative , can undergo various chemical reactions, particularly those involving the substituents on the boron-dipyrromethene core. These reactions may include nucleophilic substitutions or additions, enabling the attachment of various functional groups or biomolecules for specific applications. The presence of the 4-iodophenyl group offers a site for further functionalization through palladium-catalyzed coupling reactions, expanding the utility of these dyes in chemical and biological research (Sagitova et al., 2023).

Physical Properties Analysis

The physical properties of BODIPY dyes, such as solubility, melting point, and boiling point, are influenced by the nature and position of substituents on the core structure. The introduction of the 4-iodophenyl group and other alkyl substituents can enhance the solubility of these dyes in organic solvents, making them more suitable for applications in organic media. These properties are essential for their practical application in fluorescence microscopy and other analytical techniques (Schmitt et al., 2009).

Chemical Properties Analysis

The chemical properties of BODIPY dyes are largely defined by their stability and fluorescence characteristics. The 4,4-difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene, like other BODIPY derivatives, exhibits high photostability and a sharp fluorescence emission spectrum. The specific electronic structure conferred by the boron center and the surrounding nitrogen and fluorine atoms contributes to the dye's bright fluorescence and resistance to photobleaching, making it an excellent candidate for use in long-term imaging studies (Crawford & Thompson, 2010).

科学研究应用

荧光 pH 探针

4,4-二氟-4-硼-3a,4a-二氮杂-间苯并咔唑 (BODIPY) 染料,包括所讨论的特定变体,已被用作荧光 pH 探针。这些染料在暴露于水溶液中不同酸度水平时表现出显着的荧光增强。它们特别有价值,因为它们可以用可见光激发,并且显示的 pKa 值根据取代模式在 7.5 到 9.3 之间变化 (Baruah 等,2005)。

寡核苷酸标记

BODIPY 衍生物已被合成并表征其光化学性质,并且其中一种衍生物已转化为亚胺基磷酸三酯,用于掺入寡脱氧核苷酸中。此应用允许将 BODIPY 用作寡核苷酸标记中的荧光报告基团 (Tram 等,2011)。

pH 感测特性

具有 8-羟基喹啉取代的 BODIPY 衍生物表现出 OFF-ON-OFF 型 pH 依赖性荧光传感器。这些化合物显示出强烈的荧光,由于光致分子内电子转移,在酸性和碱性条件下减弱。此特性使它们适用于 pH 感测应用 (Chen 等,2011)。

光谱性质调制

BODIPY 衍生物的分子构型显着影响其光谱性质。结构表征表明,取代基和分子构型的变化会导致不同的吸收和荧光性质,突出了它们在定制光谱应用中的潜力 (Chen 等,2011)。

荧光开关

碘-BODIPY 变体已被用于创建光致变色的二噻吩乙烯部分,该部分可以用外部光调节荧光强度。此应用对于开发荧光开关非常重要,在各种科学和技术领域中很有用 (Golovkova 等,2005)。

在酸性和碱性条件下的稳定性

BODIPY 荧光团(包括 4,4-二氟变体)在酸性和碱性条件下的稳定性已经过研究。此研究对于了解这些化合物在不同化学环境中的耐久性和适用性至关重要 (Yang 等,2011)。

作用机制

Target of Action

The primary target of 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene is DNA . This compound is a fluorescent dye used specifically for DNA sequencing .

Mode of Action

As a fluorescent dye, this compound interacts with its target, DNA, by binding to it and emitting fluorescence when exposed to a specific wavelength of light . The fluorescence emitted provides information about the sequence of the DNA, enabling researchers to read the genetic code .

Biochemical Pathways

genetic analysis . The fluorescence emitted by the dye can be detected and interpreted to reveal the sequence of nucleotides in the DNA .

Result of Action

The primary result of the action of 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene is the generation of a fluorescent signal that corresponds to the sequence of the DNA it is bound to . This allows for the reading and interpretation of the genetic code.

属性

IUPAC Name |

2,2-difluoro-8-(4-iodophenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BF2IN2/c1-11-9-13(3)24-18(11)17(15-5-7-16(23)8-6-15)19-12(2)10-14(4)25(19)20(24,21)22/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZZHCAOEMWMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)I)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BF2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene | |

CAS RN |

250734-47-5 | |

| Record name | [1-[(3,5-Dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]-4-iodobenzene](difluoroborane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)

![N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1263259.png)